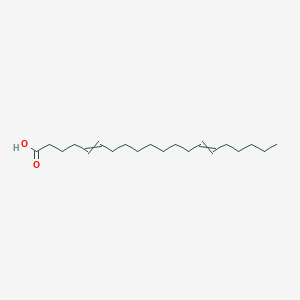

Icosa-5,14-dienoic acid

Description

Properties

IUPAC Name |

icosa-5,14-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,15-16H,2-5,8-14,17-19H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYAEYLYGOTGGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCCCCCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694033 | |

| Record name | Icosa-5,14-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122055-58-7 | |

| Record name | Icosa-5,14-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biological Distribution Profiles

Isolation from Diverse Biological Sources (e.g., Plants, Marine Organisms, Animal Tissues, Algae, Bee Bread)

The presence of icosa-5,14-dienoic acid has been confirmed in a variety of natural contexts:

Plants: This fatty acid is found in the seed oils of numerous plants, particularly within the Pinaceae (pine) family. wikipedia.org Specific examples include Korean pine (Pinus koraiensis) and balsam fir (Abies balsamea). nctu.edu.twnih.govdntb.gov.uamdpi.com In balsam fir, icosadienoic acid was identified as one of the unsaturated fatty acids in needle tissues. mdpi.com It has also been noted in the seed oils of plants from the Cruciferae and Ranunculaceae families. wikipedia.org

Marine Organisms: The compound is present in several marine animals. It has been identified as a natural product in the Atlantic sea urchin Arbacia punctulata. atamanchemicals.com Studies on other sea urchin species, such as Strongylocentrotus droebachiensis and S. purpuratus, have documented their ability to synthesize non-methylene interrupted dienes (NMIDs), specifically the icosa-5,11-dienoic acid isomer, in their gonad and gut tissues. frontiersin.orgnih.gov Additionally, the (11E,14E)-icosa-11,14-dienoic acid isomer has been detected in the viscera of the European carp (B13450389) (Cyprinus carpio L.). sdewes.org

Animal Tissues: this compound is generally found as a minor fatty acid in various animal tissues. atamanchemicals.com Its presence in carp viscera is a specific example of its occurrence in animal by-products. sdewes.org

Algae: While some isomers like icosa-5,8-dienoic acid are thought to be derived from certain algae, direct isolation of the 5,14-dienoic isomer from algal sources is not extensively documented in the provided research. solubilityofthings.com However, sea urchins that synthesize related isomers often feed on macroalgae, suggesting a potential metabolic link or precursor availability from their diet. frontiersin.org

Bee Bread: Icosa-11,14-dienoic acid has been identified as a component of bee bread, which is fermented pollen stored by honeybees. srce.hr In a study analyzing the fatty acid composition of bee bread from different botanical origins, it was one of 37 identified fatty acids. srce.hr

Influence of Environmental Factors and Dietary Inputs on Endogenous Levels

The levels of this compound in organisms are not static and can be influenced by both external and internal factors.

Dietary Inputs: The metabolism of polyunsaturated fatty acids is interconnected. Dietary intake of linoleic acid, for example, has been shown to influence the levels of 11,14-eicosadienoic acid. High consumption of linoleic acid can lead to increased plasma phospholipid levels of both linoleic acid and its elongated product, 11,14-eicosadienoic acid. This highlights how dietary precursors can directly affect the endogenous availability of this compound. d-nb.info

Environmental Factors: Environmental conditions can also modulate the concentration of this fatty acid. In balsam fir, the concentration of icosadienoic acid was found to be significantly lower in genotypes that exhibited high needle abscission resistance (NAR), a trait linked to cold acclimation. mdpi.com This suggests a role for this fatty acid in the physiological responses of plants to seasonal environmental changes. mdpi.com Furthermore, studies on sea urchins suggest that when there is a dietary deficiency of essential fatty acids, the organisms may utilize non-methylene-interrupted dienes (like icosa-5,11-dienoic acid) to maintain physiological functions. frontiersin.org

Detection in Biospecimens and Biological Matrices (e.g., Human Milk, Placenta, Blood)

This compound has been identified in several human biological samples, indicating its presence as a metabolite in human systems.

Human Milk: The (11Z,14Z)-isomer is a known component of human milk. wikipedia.orgatamanchemicals.comhmdb.ca Its concentration has been reported to be approximately 0.19% of the total fatty acids. atamanchemicals.com

Placenta: The compound has also been identified in the human placenta, a critical tissue for fetal development. atamanchemicals.comhmdb.ca

Blood and Feces: The Human Metabolome Database records the detection of eicosadienoic acid in human blood and feces, further confirming its circulation and metabolism within the body. hmdb.ca

Biosynthetic Pathways and Enzymatic Biotransformations

De Novo Lipogenesis and Chain Elongation/Desaturation Systems

The initial construction of the carbon backbone for fatty acids occurs through de novo lipogenesis (DNL). This metabolic pathway converts simpler non-lipid precursors, primarily carbohydrates, into fatty acids. scienceopen.comnih.gov The central enzyme in this process is fatty acid synthase (FASN), which catalyzes the conversion of acetyl-CoA and malonyl-CoA into palmitate (C16:0), a 16-carbon saturated fatty acid. uzh.chtno-pharma.com

Palmitate serves as the primary building block for a diverse array of longer and more complex fatty acids. tno-pharma.comresearchgate.net To achieve the 20-carbon chain length of Icosa-5,14-dienoic acid, palmitate must undergo a series of reactions mediated by two key enzyme systems:

Chain Elongation Systems: These systems, involving enzymes known as elongases (Elovl), sequentially add two-carbon units from malonyl-CoA to the growing fatty acid chain. researchgate.netnih.gov

Desaturation Systems: Fatty acid desaturases (Fads) are responsible for introducing double bonds at specific positions within the acyl chain, converting saturated fatty acids into unsaturated ones. nih.govnih.gov

The synthesis of a C20 diunsaturated fatty acid like this compound would therefore begin with palmitate, which is elongated to stearic acid (18:0) and then further to eicosanoic acid (20:0). Subsequently, two separate desaturation steps would be required to introduce the double bonds at the Δ5 and Δ14 positions. Alternatively, desaturation could occur on 18-carbon precursors before the final elongation to C20.

Table 1: Key Enzyme Systems in Fatty Acid Biosynthesis

| Enzyme System | Primary Function | Precursor(s) | Product Example |

|---|---|---|---|

| Fatty Acid Synthase (FASN) | Catalyzes the synthesis of saturated fatty acids from two-carbon units. uzh.ch | Acetyl-CoA, Malonyl-CoA | Palmitate (16:0) |

| Elongases (Elovl) | Extend the carbon chain of fatty acids, typically by two carbons. nih.gov | C16-C18+ Fatty Acyl-CoAs | Stearoyl-CoA (18:0) |

| Desaturases (Fads) | Introduce double bonds into fatty acid chains at specific locations. nih.gov | Saturated/Monounsaturated Fatty Acyl-CoAs | Oleoyl-CoA (18:1) |

Role of Specific Desaturases and Elongases in Formation

The precise sequence and specific enzymes leading to this compound are not as well-defined as those for more common fatty acids like arachidonic acid. However, the process is governed by the substrate specificities of known fatty acid elongases and desaturases. nih.govd-nb.info

The formation of the Δ5 double bond is typically catalyzed by a Δ5 desaturase (FADS1), while the formation of a Δ14 double bond is less common in mammalian pathways, which more frequently involve Δ6 (FADS2) and Δ9 desaturases. d-nb.infogoogle.com One plausible, though speculative, pathway could involve an alternative route starting from a dietary essential fatty acid like linoleic acid (18:2n-6). This precursor could be elongated to eicosadienoic acid (20:2n-6, specifically 11,14-eicosadienoic acid) by an elongase. google.com A subsequent desaturation at the Δ5 position would yield a trienoic acid, not the target molecule.

Research in rat testes has demonstrated that eicosa-11,14-dienoic acid can be desaturated by Δ5 and Δ8 desaturases to form eicosa-5,11,14-trienoic acid and eicosa-8,11,14-trienoic acid, respectively. nih.gov This confirms that C20 dienoic acids can be substrates for these desaturases, lending plausibility to the enzymatic formation of a 5,14-dienoic acid isomer, even if the exact pathway is atypical. The synthesis may occur in specific tissues or organisms possessing enzymes with the necessary regioselectivity.

Convergent and Divergent Biosynthetic Routes with Other Eicosanoids (e.g., Prostaglandins (B1171923), Leukotrienes, Specialized Pro-resolving Lipid Mediators)

Eicosanoids are a large family of signaling molecules derived from 20-carbon polyunsaturated fatty acids. soton.ac.ukwikipedia.org The most well-known precursor is arachidonic acid (AA), which is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. caymanchem.combasicmedicalkey.com

As a 20-carbon fatty acid, this compound is a structural analog of arachidonic acid and could theoretically serve as an alternative substrate for these same enzymatic pathways. This represents a point of potential biosynthetic convergence.

Convergence: If enzymes like COX or LOX can metabolize this compound, they would produce novel classes of eicosanoid-like molecules, analogous to prostaglandins and leukotrienes. The presence of a double bond at the C-5 position makes it a potential substrate for 5-lipoxygenase (5-LOX), which initiates leukotriene synthesis. soton.ac.ukbasicmedicalkey.com

Divergence: The biosynthesis of this compound itself represents a divergent path from the main route that produces arachidonic acid. While both may originate from similar C18 precursors, the specific sequence of desaturation and elongation steps differs, leading to distinct final products.

Studies have shown that biosynthetic "cross-over" can occur, where the product of one pathway becomes the substrate for another, such as when the 5-LOX product 5S-HETE is oxygenated by COX-2. nih.gov This principle supports the possibility that this compound could be integrated into the complex eicosanoid network.

Table 2: Comparison of Arachidonic Acid and this compound as Potential Substrates

| Feature | Arachidonic Acid (Primary Substrate) | This compound (Potential Substrate) |

|---|---|---|

| IUPAC Name | (5Z,8Z,11Z,14Z)-Icosatetraenoic acid | (5Z,14Z)-Icosadienoic acid |

| Double Bonds | 4 (at C5, C8, C11, C14) | 2 (at C5, C14) |

| COX Pathway Product | Prostaglandins (e.g., PGH2) caymanchem.com | Hypothetical Prostaglandin-like compounds |

| 5-LOX Pathway Product | Leukotrienes (e.g., LTA4) basicmedicalkey.com | Hypothetical Leukotriene-like compounds |

Molecular Characterization of Involved Enzymes and Their Reaction Mechanisms (e.g., Cyclooxygenase Pathway Activity)

The enzymes potentially involved in the biosynthesis and subsequent metabolism of this compound are typically membrane-bound proteins.

Cyclooxygenases (COX-1 and COX-2): These are homodimeric enzymes that possess both a cyclooxygenase and a peroxidase active site. nih.gov They are situated within the membrane of the endoplasmic reticulum and nuclear envelope. nih.gov The reaction mechanism involves the enzyme abstracting a hydrogen atom from the fatty acid substrate, followed by the stereospecific insertion of two molecules of oxygen to form an unstable endoperoxide intermediate, such as PGG2 from arachidonic acid. nih.govnih.gov

5-Lipoxygenase (5-LOX): In response to cellular activation, 5-LOX moves from the cytosol to the nuclear membrane, where it acts as part of a complex. basicmedicalkey.com The enzyme utilizes a non-heme iron atom to catalyze the insertion of molecular oxygen at the C-5 position of its substrate, forming a hydroperoxy fatty acid (e.g., 5-HPETE from arachidonic acid). basicmedicalkey.com

Desaturases and Elongases: These enzymes are located in the endoplasmic reticulum and work in concert to modify fatty acid chains. researchgate.net Desaturases are oxidoreductases that require an electron transport system, while elongases carry out a four-step cycle to add two-carbon units. nih.govd-nb.info

Stereochemical Considerations in Biosynthesis

Enzymatic reactions in lipid metabolism are characterized by a high degree of stereochemical control.

Double Bond Geometry: The desaturase enzymes that create double bonds in mammalian systems almost exclusively produce the cis (or Z) isomer. atamanchemicals.com Therefore, the biosynthesized form of this compound is presumed to be (5Z,14Z)-Icosa-5,14-dienoic acid .

Enzymatic Oxygenation: Should this compound be metabolized by enzymes like lipoxygenases or cyclooxygenases, the resulting products would also have a specific stereochemistry. For example, the conversion of arachidonic acid by 5-LOX yields 5(S)-hydroperoxyeicosatetraenoic acid (5S-HPETE), where the hydroperoxy group is in the S configuration. nih.gov A similar stereospecific outcome would be expected if 5-LOX were to act on (5Z,14Z)-Icosa-5,14-dienoic acid. The introduction of chiral centers during enzymatic processing is a critical feature that dictates the biological activity of the resulting lipid mediators. nih.govresearchgate.net

Metabolic Processing and Catabolic Fates

Oxidative Degradation Pathways and Metabolite Formation (e.g., Hydroxy- and Dihydroxy-Eicosadienoic Acids)

The oxidative metabolism of eicosadienoic acids can lead to the formation of various hydroxylated derivatives. For instance, the more common isomer, 11,14-eicosadienoic acid, is known to be a substrate for cyclooxygenase (COX) enzymes, resulting in the production of monohydroxy fatty acids such as 11-hydroxy-12,14-eicosadienoic acid (11-HEDE) caymanchem.com. While direct evidence for the specific hydroxy and dihydroxy metabolites of icosa-5,14-dienoic acid is limited, it is plausible that it undergoes similar enzymatic transformations. The oxidation of related polyunsaturated fatty acids, such as arachidonic acid, by cytochrome P450 epoxygenases leads to the formation of epoxyeicosatrienoic acids (EETs), which are subsequently hydrolyzed by soluble epoxide hydrolase to dihydroxyeicosatrienoic acids (diHETrEs) wikipedia.org. This suggests a potential pathway for the formation of dihydroxy metabolites from this compound.

The formation of oxidized metabolites is a critical aspect of fatty acid signaling. For example, 15-oxo-eicosadienoic acid (15-OxoEDE), produced from the oxidation of 15-HEDE, has been shown to inhibit the 5-lipoxygenase enzyme lipidmaps.org. Although the direct precursors are different, this highlights the potential for oxidized metabolites of this compound to possess biological activity.

Table 1: Potential Oxidative Metabolites of Eicosadienoic Acids

| Precursor Fatty Acid | Enzyme | Metabolite |

| 11,14-Eicosadienoic acid | Cyclooxygenase (COX) | 11-Hydroxy-12,14-eicosadienoic acid (11-HEDE) caymanchem.com |

| Arachidonic Acid | Cytochrome P450 Epoxygenase | Epoxyeicosatrienoic acids (EETs) wikipedia.org |

| Epoxyeicosatrienoic acids (EETs) | Soluble Epoxide Hydrolase | Dihydroxyeicosatrienoic acids (diHETrEs) wikipedia.org |

| 15-Hydroxy-eicosadienoic acid (15-HEDE) | Dehydrogenase | 15-Oxo-eicosadienoic acid (15-OxoEDE) lipidmaps.org |

Chain Elongation and Further Desaturation Processes Leading to Higher Polyunsaturated Fatty Acids

This compound can serve as a substrate for further elongation and desaturation, leading to the synthesis of other long-chain polyunsaturated fatty acids (PUFAs). In murine macrophages, 11,14-eicosadienoic acid is metabolized to sciadonic acid (5,11,14-eicosatrienoic acid) researchgate.netnih.gov. This conversion suggests the action of a Δ5-desaturase. Studies have also shown that eicosadienoic acids can be converted to various eicosatrienoic acids in vivo by desaturases caymanchem.commedchemexpress.com.

The elongation and desaturation of fatty acids are crucial for producing essential fatty acids like arachidonic acid (AA). In some organisms, an alternative pathway to AA synthesis involves the elongation of linoleic acid to 11,14-eicosadienoic acid, followed by sequential desaturation by Δ8 and Δ5 desaturases skinident.world. While this pathway is not the primary route in mammals, it highlights the potential for this compound to be a precursor to other biologically important PUFAs. For instance, 11,14-eicosadienoic acid can be metabolized to dihomo-γ-linolenic acid (DGLA) and subsequently to arachidonic acid researchgate.net.

Table 2: Elongation and Desaturation Products of Eicosadienoic Acids

| Precursor | Enzyme(s) | Product(s) |

| 11,14-Eicosadienoic acid | Δ5-Desaturase | Sciadonic acid (5,11,14-Eicosatrienoic acid) researchgate.netnih.gov |

| Linoleic acid | Elongase | 11,14-Eicosadienoic acid skinident.world |

| 11,14-Eicosadienoic acid | Δ8- and Δ5-Desaturases | Arachidonic acid skinident.world |

| 11,14-Eicosadienoic acid | Not specified | Dihomo-γ-linolenic acid, Arachidonic acid researchgate.net |

Esterification into Complex Lipids (e.g., Triacylglycerols, Phospholipids) and Membrane Integration

Once synthesized or taken up by cells, this compound is incorporated into complex lipids, primarily phospholipids (B1166683) and triacylglycerols (TAGs). This esterification is a key step in its metabolic fate and influences cellular membrane composition and signaling pathways. Studies in murine macrophages have demonstrated that 11,14-eicosadienoic acid is rapidly taken up and incorporated into cellular phospholipids in a dose-dependent manner researchgate.netnih.gov. This incorporation can alter the fatty acid profile of the cell membrane, potentially affecting its fluidity and the function of membrane-bound proteins nih.govmoleculardepot.com.

The presence of this compound has been detected in various cellular and tissue locations, including the placenta and cell membranes, underscoring its role in lipid structures nih.govhmdb.ca. While more commonly associated with phospholipids, eicosadienoic acids can also be esterified into triacylglycerols, which serve as a major energy storage form. In some conifer species, eicosadienoic acid is found esterified in the seed oil as triacylglycerides atamanchemicals.com. The incorporation into these complex lipids is facilitated by acyl-CoA synthetases and various acyltransferases.

Table 3: Incorporation of this compound into Complex Lipids

| Complex Lipid | Cellular Location/Tissue | Significance |

| Phospholipids | Macrophage cell membranes researchgate.netnih.gov | Alters membrane fatty acid composition, influences inflammatory responses. |

| Phospholipids | Placenta, general cell membranes nih.govhmdb.ca | Contributes to membrane structure and function. |

| Triacylglycerols | Seed oil of conifer species atamanchemicals.com | Serves as a storage form of energy. |

Regulated Turnover and Degradation Pathways in Cellular Systems

The cellular levels of this compound and its metabolites are tightly regulated through a balance of synthesis, incorporation into complex lipids, and degradation. The turnover of this fatty acid from lipid stores is a controlled process, often initiated by lipases that release the fatty acid, making it available for further metabolism or degradation.

Comparative Metabolic Fate Studies

Comparative studies of different isomers of eicosadienoic acid can provide valuable insights into the structure-function relationships that govern their metabolic fates. A study in rats compared the metabolism of cis-11, cis-14-eicosadienoic acid with its trans-11, trans-14 isomer. While specific findings from this study require further review, such research is critical for understanding how the configuration of double bonds influences enzymatic processing and biological activity moleculardepot.com.

Furthermore, the metabolic fate of this compound can be contrasted with other C20 polyunsaturated fatty acids. For example, in endometrial cancer tissue, the relative abundance of eicosadienoic acid was found to be higher compared to healthy tissue, while levels of arachidonic acid were lower, suggesting altered fatty acid metabolism in cancer cells mdpi.com. These comparative analyses highlight the distinct metabolic pathways and regulatory mechanisms that govern the fate of different fatty acids within the cell. The metabolism of 11,14-eicosadienoic acid has been more extensively studied, and it is known to be a precursor for longer-chain omega-6 fatty acids wikipedia.org. Comparing the metabolic products and rates of 5,14- and 11,14-isomers would provide a clearer understanding of their distinct biological roles.

Molecular and Cellular Biological Functions

Precursor Role in Bioactive Lipid Mediator Synthesis and Signaling Cascades

Polyunsaturated fatty acids (PUFAs) are fundamental to cellular function, acting as key precursors in the synthesis of potent signaling molecules known as eicosanoids and other lipid mediators. mdpi.comwikipedia.orgatamanchemicals.com These mediators, including prostaglandins (B1171923) and leukotrienes, are involved in a vast array of physiological processes. wikipedia.org PUFAs are incorporated into the phospholipids (B1166683) of cell membranes, from which they can be released by enzymes like phospholipase A₂ (PLA₂) to initiate these signaling cascades. wikipedia.orgnih.gov

Dietary PUFAs, both omega-3 and omega-6, are established precursors for specialized pro-resolving mediators (SPMs), which are critical for resolving inflammation and restoring tissue homeostasis. nih.gov While direct metabolic pathways for icosa-5,14-dienoic acid are not extensively detailed, its structural similarity to other biologically active PUFAs suggests it is likely integrated into cellular lipid pools. For instance, the related sciadonic acid (5,11,14-eicosatrienoic acid) is known to be synthesized from 11,14-eicosadienoic acid and serves as a precursor for SPMs. The incorporation of 5,11,14-eicosatrienoic acid into cellular phospholipids has been demonstrated, a crucial step for any fatty acid to serve as a precursor. nih.gov This suggests that this compound may also be incorporated into membranes, positioning it to be a substrate for enzymes that generate novel bioactive lipid mediators.

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, MAPK, CREB, JNK, p38, ERK1/2, Akt, p70S6K, STAT3, STAT5)

This compound and its relatives can exert profound effects on intracellular signaling networks that govern cellular proliferation, inflammation, and survival. Direct evidence shows that a hydroxylated derivative, (5Z,14Z)-20-hydroxythis compound (5,14-HEDGE), suppresses the NF-κB signaling axis, a central regulator of immune and inflammatory responses. vulcanchem.com It achieves this by inhibiting the MyD88/TAK1/IKKβ pathway, which prevents the nuclear translocation of NF-κB p65 subunits. vulcanchem.com

While comprehensive signaling studies on this compound itself are limited, research on other non-methylene-interrupted trienoic acids provides a strong model for its potential activities. These related fatty acids have been shown to significantly modulate a wide range of kinases involved in critical signaling pathways. mdpi.comresearchgate.net For example, a synthetic trienoic acid was found to reduce the levels of both inactive and phosphorylated forms of key signaling proteins, including CREB, JNK, NF-κB, p38, ERK1/2, Akt, p70S6K, STAT3, and STAT5 in Jurkat tumor cells. mdpi.comresearchgate.net A slight increase in the phosphorylated form of p38 MAPK was noted, which is interpreted as a cellular response to the stress induced by the compound. mdpi.comresearchgate.net The PI3K/Akt pathway, a critical node for cell growth and differentiation, was notably inhibited, with the phosphorylated Akt fraction decreasing in a dose-dependent manner. mdpi.comresearchgate.net

| Signaling Pathway/Target | Observed Effect | Compound Tested | Cell Model | Source(s) |

|---|---|---|---|---|

| NF-κB Axis (MyD88/TAK1/IKKβ) | Suppression; Reduced nuclear translocation of p65 | (5Z,14Z)-20-hydroxythis compound | LPS-treated rats (renal/cardiovascular tissue) | vulcanchem.com |

| NF-κB | Inhibition/Reduction | (5Z,9Z,13Z)-Docosatrienoic acid | Jurkat cells | mdpi.comresearchgate.net |

| p38 MAPK | Slight increase in phosphorylated form (stress response); Overall reduction | (5Z,9Z,13Z)-Docosatrienoic acid | Jurkat cells | mdpi.comresearchgate.net |

| Akt (PI3K/Akt pathway) | Dose-dependent decrease in phosphorylated form | (5Z,9Z,13Z)-Docosatrienoic acid | Jurkat cells | mdpi.comresearchgate.net |

| CREB, JNK, ERK1/2, p70S6K, STAT3, STAT5 | Reduction in total and phosphorylated forms | (5Z,9Z,13Z)-Docosatrienoic acid | Jurkat cells | mdpi.comresearchgate.net |

Mechanistic Insights into Cellular Homeostasis and Stress Responses

Cellular homeostasis relies on a delicate balance of metabolic pathways, and lipids are central to this regulation. nih.gov The proper flux of fatty acids is essential for energy balance, membrane integrity, and signaling. An excess or imbalance of certain fatty acids can lead to cellular stress, including lipotoxicity and oxidative stress, which may culminate in programmed cell death (apoptosis). nih.gov

The activation of stress-related kinases is a key indicator of a cell's response to disruptive stimuli. The observation that a related trienoic acid induces a slight increase in the phosphorylation of p38 MAPK in Jurkat cells points to the activation of a cellular stress response pathway. mdpi.comresearchgate.net The p38 MAPK and JNK pathways are well-established stress-activated protein kinases that respond to a variety of cellular insults. nih.gov Furthermore, the disruption of mitochondrial function, as seen with related fatty acids that trigger apoptosis via the mitochondrial pathway, represents a profound disturbance of cellular homeostasis. mdpi.comresearchgate.net

Direct Interactions with Cellular Components (e.g., Membrane Fluidity, Enzyme Binding Affinity)

As a polyunsaturated fatty acid, this compound is expected to directly influence the physical properties of cellular membranes. The presence of two cis-configured double bonds introduces kinks into the acyl chain, which disrupts the tight, orderly packing of phospholipids. solubilityofthings.com This disruption generally increases the fluidity of the membrane, making it more flexible compared to membranes rich in straight-chain saturated fatty acids. solubilityofthings.com However, the relationship is not always simple; studies on other PUFAs like EPA and DHA have revealed contrasting effects on membrane fluidity, suggesting the outcome can be dependent on the specific lipid environment and membrane composition. mdpi.com

This compound and its analogs can also interact directly with intracellular enzymes, modulating their activity. The structurally similar 5,11,14-eicosatrienoic acid has been noted to have a poor affinity for phospholipase A₂, the enzyme that typically cleaves fatty acids from membrane phospholipids. nih.gov This suggests it may accumulate in phospholipid pools. nih.gov In another example, 11,14-eicosadienoic acid was found to competitively inhibit inosine (B1671953) 5'-monophosphate dehydrogenase and also block the binding of the pro-inflammatory mediator LTB4 to its receptor on neutrophils. atamanchemicals.com

Influence on Gene Expression and Transcriptional Regulation in Cellular Models

Fatty acids are not just metabolic substrates; they are also signaling molecules that can directly regulate gene expression. solubilityofthings.com A primary mechanism for this is through their interaction with nuclear receptors that function as transcription factors. Peroxisome proliferator-activated receptors (PPARs) are a key family of such receptors that, when activated by lipid ligands, control the transcription of genes involved in lipid metabolism and inflammation. nih.govmdpi.com

Studies on the closely related 5,11,14-eicosatrienoic acid have shown that it can activate PPARs. nih.gov This activation provides a direct mechanistic link between the fatty acid and the regulation of gene networks. By binding to and activating these receptors, this compound could influence the expression of a wide array of genes, thereby controlling metabolic pathways and inflammatory responses at the transcriptional level.

Studies on Anti-Inflammatory and Immunomodulatory Mechanisms (at cellular/molecular level)

The anti-inflammatory potential of this compound is supported by several lines of evidence at the molecular level. A hydroxylated derivative, 5,14-HEDGE, directly suppresses inflammation by inhibiting the NF-κB signaling cascade in renal and cardiovascular tissues. vulcanchem.com

Furthermore, the related fatty acid 5,11,14-eicosatrienoic acid demonstrates potent anti-inflammatory properties through multiple mechanisms. When incorporated into membrane phospholipids, it can displace arachidonic acid (20:4n-6). nih.gov This is significant because arachidonic acid is the primary precursor for the synthesis of pro-inflammatory eicosanoids like prostaglandin (B15479496) E₂ (PGE₂). By reducing the available pool of arachidonic acid, 5,11,14-eicosatrienoic acid effectively limits the production of these inflammatory mediators, which was shown to reduce arachidonic acid-induced ear edema in mice. nih.gov Additionally, in autoimmune mouse models, this fatty acid suppressed the production of pathogenic anti-erythrocyte and anti-DNA antibodies, highlighting its immunomodulatory capabilities. nih.gov

Mechanistic Studies on Antiproliferative, Apoptosis-Inducing, and Topoisomerase Inhibitory Activities

A growing body of research indicates that non-methylene-interrupted fatty acids, including isomers of icosadienoic acid, possess significant antiproliferative and pro-apoptotic properties. While direct studies on the 5,14-isomer are not available, extensive work on the (5Z,9Z)-icosa-5,9-dienoic acid isomer and related trienoic acids has revealed clear mechanisms of action. mdpi.comresearchgate.netsciforum.net

These fatty acids have been shown to be cytotoxic to various tumor cell lines, including Jurkat (leukemia), K562 (leukemia), and HeLa (cervical cancer). mdpi.comresearchgate.net The primary mechanism of cell death is the induction of apoptosis. mdpi.comresearchgate.netsciforum.net Mechanistic studies show that these compounds can trigger the mitochondrial pathway of apoptosis, a process involving the permeabilization of the mitochondrial membrane and the release of pro-apoptotic factors. mdpi.comresearchgate.net

A key molecular target for some of these fatty acids is the enzyme topoisomerase I. mdpi.com Topoisomerases are essential for resolving the topological stress in DNA during replication and transcription, and their inhibition is a validated strategy in cancer therapy. mdpi.comebsco.com Certain 5Z,9Z-dienoic and related trienoic acids act as topoisomerase I inhibitors, preventing the enzyme from re-ligating the DNA strand breaks it creates, which leads to lethal DNA damage and triggers apoptosis. mdpi.comresearchgate.netmdpi.com

| Activity | Mechanism/Observation | Compound Class/Example | Cell Model(s) | Source(s) |

|---|---|---|---|---|

| Antiproliferative/Cytotoxic | Exhibits cytotoxic effects against various tumor cell lines. | (5Z,9Z,13Z)-Docosatrienoic acid; (5Z,9Z)-Dienoic acids | Jurkat, K562, U937, HL60, HeLa | mdpi.comresearchgate.net |

| Apoptosis Induction | Induces apoptosis via the mitochondrial pathway. | (5Z,9Z,13Z)-Docosatrienoic acid; Hybrid molecules of (5Z,9Z)-eicosa-5,9-dienoic acid | Jurkat cells | mdpi.comresearchgate.netsciforum.net |

| Topoisomerase Inhibition | Acts as a human topoisomerase I (hTop1) inhibitor. | 5Z,9Z-Dienoic acids; (5Z,9Z,13Z)-Docosatrienoic acid | In vitro assays | mdpi.commdpi.com |

Role in Lipid Metabolism Regulation in Cellular Systems

This compound, as a polyunsaturated fatty acid (PUFA), is implicated in the complex regulation of lipid metabolism within cellular systems. While direct research on this specific molecule is limited, its role can be understood by examining the well-documented functions of related PUFAs. These fatty acids are not merely energy storage molecules or structural components of cell membranes; they are potent signaling molecules that modulate gene expression and the activity of key enzymes involved in lipid homeostasis. solubilityofthings.commdpi.com The regulatory actions of PUFAs are crucial for maintaining the balance between lipid synthesis (lipogenesis) and lipid breakdown (fatty acid oxidation).

Consequently, the downregulation of SREBP-1c by PUFAs leads to decreased expression of its target lipogenic enzymes. These include Fatty Acid Synthase (FAS) and Stearoyl-CoA Desaturase 1 (SCD1), which are essential for creating new fatty acids and modifying their saturation state, respectively. nih.gov In vitro studies and analyses of tissue samples have consistently shown that PUFAs can markedly suppress the expression of these enzymes. nih.gov

In addition to inhibiting fat synthesis, PUFAs also appear to promote the catabolism of fats through β-oxidation. This dual action is central to their role in regulating cellular lipid levels. The 5' AMP-activated protein kinase (AMPK), a crucial cellular energy sensor, is often activated by fatty acids. plos.org AMPK activation, in turn, can increase the activity of enzymes like Carnitine Palmitoyltransferase I (CPT1A), which is the rate-limiting enzyme for the entry of fatty acids into mitochondria for oxidation. plos.org Some PUFAs have also been shown to increase the expression of Uncoupling Protein 2 (UCP2), which is associated with increased fatty acid oxidation. plos.org This coordinated regulation ensures that when fatty acids are available, the cell can switch from synthesis to oxidation, thereby preventing excessive lipid accumulation.

The table below summarizes the documented effects of polyunsaturated fatty acids on key genes and proteins involved in lipid metabolism.

| Gene/Protein | Primary Function in Lipid Metabolism | General Effect of PUFA Administration |

|---|---|---|

| SREBP-1c | Transcription factor that activates lipogenic genes. | Downregulation/Inhibition of activation. researchgate.net |

| Fatty Acid Synthase (FAS) | Key enzyme in de novo fatty acid synthesis. | Downregulation of expression. nih.gov |

| Stearoyl-CoA Desaturase 1 (SCD1) | Enzyme that introduces double bonds into fatty acids; crucial for monounsaturated fatty acid synthesis. | Downregulation/Inhibition. nih.gov |

| AMPK | Cellular energy sensor; promotes catabolic pathways. | Activation. plos.org |

| CPT1A | Rate-limiting enzyme for mitochondrial fatty acid oxidation. | Upregulation of expression/activity. plos.org |

| UCP2 | Mitochondrial protein associated with increased fatty acid oxidation. | Upregulation of expression. plos.org |

Advanced Synthetic Methodologies for Research and Derivatization

Stereoselective Chemical Synthesis Approaches (e.g., Ti-catalyzed Cross-Cyclomagnesiation)

The precise geometry of the double bonds in polyunsaturated fatty acids is critical to their biological function. Stereoselective synthesis ensures that the desired isomers are produced with high fidelity. A prominent and innovative method for achieving this is the titanium-catalyzed cross-cyclomagnesiation of 1,2-dienes (allenes). rsc.orgnih.gov This approach allows for the highly stereoselective formation of (Z,Z)-diene systems. mdpi.com

The strategy involves the reaction of two different allene (B1206475) molecules in the presence of a Grignard reagent (like EtMgBr) and a titanocene (B72419) dichloride (Cp2TiCl2) catalyst. rsc.orgsciforum.net This process forms a titanacyclopentane intermediate, which, upon hydrolysis, yields the desired 1Z,5Z-diene structure with greater than 98% stereoselectivity. rsc.org Subsequent oxidation of the terminal alcohol group furnishes the target dienoic acid. rsc.orgmdpi.com

For the synthesis of an icosa-5,14-dienoic acid analog, (5Z,9Z)-icosa-5,9-dienoic acid, the key step is the cross-cyclomagnesiation of 1,2-tridecadiene and 2-(5,6-heptadien-1-yloxy)tetrahydropyran. mdpi.com The resulting product is then oxidized using the Jones reagent to yield the final dienoic acid. mdpi.com This methodology has proven versatile for creating a variety of natural and synthetic dienoic and trienoic acids. nih.govmdpi.comsciforum.net The efficiency and high stereoselectivity of this reaction make it a powerful tool for preparing dienoic acids for structure-activity relationship studies and biological evaluation. rsc.orgbenthamscience.com

| Step | Description | Key Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Cross-Cyclomagnesiation | 1,2-tridecadiene, 2-(5,6-heptadien-1-yloxy)tetrahydropyran, EtMgBr, Cp2TiCl2, Magnesium metal | 2-(((5Z,9Z)-icosa-5,9-dien-1-yl)oxy)tetrahydro-2H-pyran |

| 2 | Oxidation | Jones reagent (CrO3–H2SO4) | (5Z,9Z)-icosa-5,9-dienoic acid |

Enzymatic and Biocatalytic Production Methods

Enzymatic and biocatalytic methods offer environmentally benign and highly selective alternatives to traditional chemical synthesis. researchgate.net These processes often operate under mild conditions and can produce specific stereoisomers that are difficult to obtain through other means. Lipoxygenases (LOXs) are a key class of enzymes used in the biocatalysis of polyunsaturated fatty acids (PUFAs). mdpi.commdpi.com These enzymes catalyze the dioxygenation of PUFAs containing a cis-1,4-pentadiene system, leading to hydroperoxy derivatives. mdpi.com

While direct enzymatic synthesis of this compound is not extensively documented, the principles of biocatalysis using microbial enzymes are well-established for related fatty acids. nih.gov For instance, microbial 12S-lipoxygenase from Endozoicomonas numazuensis has been shown to have a double dioxygenating activity, producing dihydroxy fatty acids from PUFAs with significantly higher efficiency than mammalian enzymes. researchgate.netnih.gov Such microbial LOXs are attractive for biocatalytic applications due to their high activity and stability. nih.gov

The general process involves the use of whole-cell biocatalysts or isolated enzymes (like lipases and LOXs) to transform PUFA substrates into more complex oxylipins. mdpi.com This enzymatic machinery could theoretically be harnessed or engineered for the specific production of this compound from appropriate precursors. Fungal peroxygenases have also demonstrated high regioselectivity and stereoselectivity in the epoxidation of various n-3 and n-6 fatty acids, showcasing another potential biocatalytic route for derivatization. csic.es

Preparation of Labeled this compound Analogs (e.g., Isotopic Labeling for Metabolic Tracing)

Isotopically labeled analogs of fatty acids are indispensable tools for studying their metabolism, distribution, and mechanism of action in living systems. isotope.comnih.gov Stable isotopes, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), are commonly used to label fatty acids without significantly altering their chemical properties or biological behavior. ckisotopes.comnih.gov

The preparation of a labeled this compound would involve incorporating these isotopes during its chemical synthesis. For example, a ¹³C-labeled precursor could be used in a synthetic pathway like the Ti-catalyzed cross-cyclomagnesiation to produce a uniformly ¹³C-labeled final product. ckisotopes.com Alternatively, specific positions can be labeled. For instance, deuterated fatty acids can be prepared using perdeuterated starting materials. isotope.com

Once administered, these labeled tracers enter the body's metabolic pools and are incorporated into complex lipids or broken down via pathways like beta-oxidation. ckisotopes.comnih.gov Highly sensitive analytical techniques, primarily mass spectrometry coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), are used to detect and quantify the labeled molecules and their metabolites in biological samples like plasma or tissue biopsies. isotope.comckisotopes.com This allows researchers to trace the metabolic fate of the fatty acid in vivo, providing quantitative data on fluxes through various metabolic pathways, such as synthesis, tissue uptake, and oxidation. nih.govnih.gov

| Isotope | Labeling Strategy | Application Example | Detection Method |

|---|---|---|---|

| Carbon-13 (¹³C) | Uniform or position-specific labeling during synthesis. ckisotopes.com | Tracing incorporation into triglycerides and phospholipids (B1166683) to study lipid synthesis. ckisotopes.comnih.gov | LC-MS, GC-MS ckisotopes.com |

| Deuterium (²H or D) | Perdeuteration (labeling all possible positions) of the fatty acid. isotope.com | Measuring fatty acid oxidation by tracking the appearance of deuterium in body water. isotope.com | Isotope Ratio Mass Spectrometry isotope.com |

| Tritium (³H) | Stereospecific labeling at certain positions. researchgate.net | Historically used to study conversion into prostaglandins (B1171923), though less common now due to radioactivity. researchgate.net | Scintillation counting |

Synthesis of Structural Analogs and Hybrid Molecules for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. researchmap.jp By synthesizing and testing a series of structural analogs, researchers can identify the key chemical features (pharmacophores) responsible for a compound's effects, leading to the design of more potent and selective drug candidates. researchgate.net

For dienoic acids, SAR studies may involve modifying several parts of the molecule:

The Diene System: Altering the position or stereochemistry (e.g., from Z to E) of the double bonds can reveal their importance for receptor binding or enzyme inhibition. researchmap.jp

The Carboxylic Acid: Converting the acid to an ester, amide, or alcohol can determine if the charged carboxylate group is essential for activity. researchmap.jp

The Alkyl Chain: Varying the length of the carbon chain or introducing other functional groups like phenyl rings can impact lipophilicity and biological targets. benthamscience.com

A powerful strategy in modern drug design is the creation of hybrid molecules , where two or more pharmacophores from different bioactive compounds are combined into a single molecule. mdpi.com This approach can lead to compounds with dual activities or improved pharmacokinetic properties. Recently, hybrid molecules have been synthesized by linking (5Z,9Z)-dienoic acids with derivatives of curcumin (B1669340) mdpi.com or oleanolic acid. mdpi.com These studies aim to combine the distinct biological activities of each component, potentially leading to synergistic effects or novel therapeutic applications. mdpi.commdpi.com

Analytical Chemistry Techniques and Methodological Advancements

Mass Spectrometry-Based Lipidomics for Identification and Quantification (e.g., GC-MS)

Mass spectrometry (MS) is a cornerstone of lipidomics and is central to the analysis of icosa-5,14-dienoic acid. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful and frequently used technique for fatty acid profiling. jfda-online.com For GC-MS analysis, fatty acids like this compound are typically not analyzed in their free form but are first converted into more volatile derivatives, most commonly fatty acid methyl esters (FAMEs). jfda-online.comresearchgate.net This derivatization is crucial as it reduces the polarity of the carboxylic acid group and improves the chromatographic properties of the molecule. jfda-online.com

The identification of the this compound methyl ester is achieved by a combination of its retention time on the GC column and its mass spectrum. The electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern that serves as a molecular fingerprint. While the molecular ion ([M]⁺) may be observed, the fragmentation pattern, which includes specific ions resulting from the cleavage at various points along the hydrocarbon chain, is used for confirmation. The precise mass of the molecule, determined by high-resolution mass spectrometry (HRMS), can further confirm its elemental composition (C20H36O2). researchgate.net

Quantification is often performed using an internal standard, such as a fatty acid with an odd number of carbon atoms (e.g., heptadecanoic acid, C17:0) that is not naturally present in the sample. dkfz.de This standard is added at a known concentration at the beginning of the sample preparation process to account for any loss during extraction and derivatization. researchgate.net By comparing the peak area of the this compound derivative to that of the internal standard, its concentration in the original sample can be accurately determined. semanticscholar.org GC-MS methods can be operated in Single Ion Monitoring (SIM) mode to increase sensitivity and selectivity for target analytes in complex matrices. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another valuable tool, particularly in whole-cell biotransformation assays, for analyzing fatty acid compositions and identifying specific hydroxylation products. nih.gov

| Technique | Purpose | Key Steps | Detection Principle | Reference |

|---|---|---|---|---|

| GC-MS | Identification and Quantification | Derivatization to FAMEs, Chromatographic Separation | Retention Time and Mass Spectrum Fragmentation | jfda-online.comdkfz.de |

| HRMS | Structural Confirmation | Determination of exact mass | Precise mass-to-charge ratio for elemental formula confirmation | researchgate.net |

| LC-MS/MS | Analysis in Biotransformation Assays | Liquid Chromatographic Separation, Tandem Mass Spectrometry | Parent and daughter ion scanning for specific molecule identification | nih.gov |

Chromatographic Separation Techniques (e.g., HPLC) for Isolation and Analysis

High-performance liquid chromatography (HPLC) is a versatile technique used for the analysis and purification of fatty acids, including this compound. sielc.com Unlike GC, HPLC can be used to analyze free fatty acids without the need for derivatization, which is advantageous for preserving the original structure of the molecule.

For analytical purposes, reverse-phase HPLC (RP-HPLC) is commonly employed. sielc.com In this method, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, often a mixture of acetonitrile, water, and an acid like phosphoric acid or formic acid. sielc.com this compound, being a long-chain fatty acid, is retained on the nonpolar column and then eluted by the organic solvent in the mobile phase. Detection can be achieved using a UV detector, as the carboxylic acid group has some UV absorbance, or more universally with an evaporative light scattering detector (ELSD).

HPLC is also a valuable tool for preparative separations, allowing for the isolation of this compound from complex lipid extracts or synthetic reaction mixtures. sielc.com The scalability of HPLC methods means that they can be adapted from small-scale analytical work to larger-scale purification. sielc.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Double-Bond Geometry Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. researchgate.net Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the carbon-hydrogen framework of the molecule, and crucially, can confirm the precise location and stereochemistry (cis/trans or Z/E) of the double bonds.

In the ¹H NMR spectrum of a (Z,Z)-icosa-5,14-dienoic acid isomer, the olefinic protons (the -CH=CH- groups) would typically appear as a multiplet in the region of δ 5.3-5.4 ppm. The protons on the carbons adjacent to the double bonds (allylic protons) and the methylene (B1212753) protons between the two double bonds (bis-allylic protons) would also have characteristic chemical shifts. researchgate.net

The ¹³C NMR spectrum provides complementary information, with the carbons of the double bonds appearing in the downfield region (typically δ 120-135 ppm). The specific chemical shifts can help distinguish between different positional isomers. For instance, studies on the related (5Z,9Z)-icosa-5,9-dienoic acid show distinct signals for the olefinic carbons. mdpi.com The geometry of the double bonds also influences the chemical shifts of the adjacent carbon atoms, allowing for the confirmation of the cis configuration.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Significance | Reference |

|---|---|---|---|---|

| ¹H | Olefinic Protons (-CH=CH-) | 5.3 - 5.4 | Confirms presence and environment of double bonds | |

| ¹H | Carboxylic Acid Proton (-COOH) | ~10.1 | Identifies the carboxylic acid functional group | |

| ¹³C | Olefinic Carbons (-C=C-) | 120 - 135 | Confirms presence and position of double bonds | mdpi.com |

| ¹³C | Carboxyl Carbon (-COOH) | ~179 | Identifies the carboxylic acid functional group | mdpi.com |

Advanced Sample Preparation and Derivatization Protocols for Complex Biological Matrices

The analysis of this compound from biological matrices such as plasma, serum, tissues, or cells presents a significant challenge due to the complexity of these samples. dkfz.demdpi.com Effective sample preparation is therefore critical to remove interfering substances and concentrate the analyte of interest.

The first step is typically lipid extraction. Classic methods like the Bligh and Dyer or Folch procedures, which use a chloroform-methanol-water solvent system, are frequently used to separate lipids from other cellular components. dkfz.de Following extraction, the lipid fraction containing this compound is isolated.

For GC-MS analysis, derivatization is a necessary subsequent step. jfda-online.com The goal is to convert the non-volatile free fatty acid into a volatile ester. Several methods exist:

Acid-Catalyzed Methylation : Reagents like boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl are commonly used. The sample is heated with the reagent to form FAMEs. jfda-online.com However, these methods can sometimes lead to the formation of artifacts or alteration of conjugated double bond systems. jfda-online.com

Acetyl Chloride Method : Adding acetyl chloride to methanol creates HCl in situ for the esterification reaction, which is generally conducted at high temperatures. jfda-online.com

Base-Catalyzed Transesterification : This method is suitable for esterified fatty acids but not free fatty acids. jfda-online.com

Trimethyl Sulfonium Hydroxide (TMSH) : TMSH is a reagent used for rapid, on-column methylation in the hot GC injection port. semanticscholar.org This method is particularly amenable to automation and high-throughput applications. semanticscholar.org

The choice of derivatization method depends on whether one is analyzing total fatty acids (including those from triglycerides and phospholipids) or only the free fatty acid pool. jfda-online.com

Development of High-Throughput Screening and Analytical Platforms

The need to analyze a large number of samples in lipidomics research has driven the development of high-throughput analytical platforms. irb.hr Automation is a key aspect of these advancements, reducing sample handling variability and increasing throughput. mdpi.comsemanticscholar.org

Robotic liquid handling systems can automate the entire sample preparation workflow, from lipid extraction to derivatization, in a 96-well plate format. mdpi.com This not only increases the speed of processing but also improves the reproducibility and precision of the data by minimizing human error. mdpi.comsemanticscholar.org For instance, automated TMSH derivatization has been shown to improve the reproducibility for the analysis of numerous fatty acids compared to manual batch processing. semanticscholar.org

The coupling of these automated sample preparation systems with fast GC-MS or UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) systems allows for the rapid profiling of fatty acids, including this compound, in large-scale biological studies. mdpi.com

Contemporary Research Avenues and Future Directions

Integrated Omics Approaches (e.g., Metabolomics, Lipidomics) in System Biology Research

The study of Icosa-5,14-dienoic acid is increasingly benefiting from integrated "omics" approaches, which allow for a comprehensive understanding of its role within complex biological systems. Methodologies such as metabolomics and lipidomics, which involve the large-scale study of small molecules and lipids, are pivotal in mapping the metabolic fate and functional impact of this specific fatty acid. nih.gov

Integrated multi-omics studies, combining transcriptomics, metabolomics, and lipidomics, have proven effective in characterizing the impact of various fatty acids on cellular metabolism and lipid processing. nih.gov By applying these techniques, researchers can elucidate how this compound influences the broader lipidome and metabolome. For instance, untargeted lipidomics using high-resolution mass spectrometry can identify and quantify the full spectrum of lipids in a cell or tissue, revealing subtle changes in other lipid species following the introduction or alteration of this compound levels. nih.gov This approach helps to build a holistic picture of the metabolic networks it participates in.

These systems biology approaches can uncover novel metabolic pathways and connections that would otherwise remain obscure. By correlating changes in the levels of this compound with alterations in gene expression (transcriptomics) and protein levels (proteomics), scientists can construct detailed models of its regulatory functions and physiological effects. nih.gov Such analyses are crucial for understanding its role in both health and disease states, identifying potential biomarkers, and revealing new therapeutic targets. nih.govmdpi.com

Table 1: Application of Omics Technologies in Fatty Acid Research

| Omics Technology | Application in this compound Research | Potential Insights |

|---|---|---|

| Metabolomics | Profiling of small molecule metabolites in response to this compound. | Identification of metabolic pathways influenced by the fatty acid, such as energy metabolism and signaling molecule synthesis. nih.govsemanticscholar.org |

| Lipidomics | Comprehensive analysis of the lipid profile to see how it is altered by this compound. | Understanding its incorporation into complex lipids, its effect on membrane composition, and its role as a precursor for other bioactive lipids. nih.govmdpi.com |

| Transcriptomics | Measuring gene expression changes in response to this compound. | Revealing the genetic and regulatory pathways that are activated or suppressed by the fatty acid. nih.gov |

| Proteomics | Quantifying protein expression changes. | Identifying the specific enzymes and structural proteins involved in its metabolism and signaling functions. |

Investigation of Cross-Talk with Other Lipid Signaling Pathways

This compound does not function in isolation; its biological activities are intricately linked with other lipid signaling pathways. A primary area of investigation is its potential cross-talk with the eicosanoid pathway. Eicosanoids are potent signaling molecules derived from 20-carbon polyunsaturated fatty acids, most notably arachidonic acid (a 20:4 fatty acid). nih.gov They play critical roles in inflammation, immunity, and cardiovascular function. nih.gov

Because this compound shares the same carbon chain length as arachidonic acid, it may act as a competitive substrate for the enzymes that produce eicosanoids, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov By competing for these enzymes, it could modulate the production of prostaglandins (B1171923), leukotrienes, and other eicosanoids, thereby influencing inflammatory and other physiological processes. This interaction is a key area of research, as dietary fatty acids are known to influence eicosanoid-mediated reactions. nih.gov

Furthermore, the signaling functions of this compound may intersect with pathways involving other lipid mediators like sphingolipids and phosphatidic acid. These molecules are crucial in regulating cellular processes including programmed cell death and stress responses. nih.govmdpi.com Understanding the intricate web of interactions between these different lipid classes is essential for a complete picture of the signaling landscape in which this compound operates.

Elucidation of Novel Regulatory Mechanisms and Molecular Targets in Biological Systems

A significant frontier in the study of this compound is the identification of its specific molecular targets and the mechanisms through which it exerts its regulatory effects. While it is known that fatty acids can act as signaling molecules, the precise receptors, enzymes, and transcription factors that this compound interacts with are still largely under investigation.

Research is focused on determining whether this fatty acid can directly bind to and modulate the activity of nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are well-known sensors of lipid molecules that regulate gene expression related to lipid metabolism and inflammation. Its structural similarity to other bioactive lipids suggests it may have unique effects on these and other cellular sensors.

Furthermore, its incorporation into cell membranes can alter the physical properties of the membrane, such as fluidity and thickness. These changes can, in turn, affect the function of membrane-bound proteins, including ion channels, receptors, and enzymes, representing an indirect mechanism of regulation. The generation of oxidized metabolites from this compound, known as oxylipins, represents another regulatory layer, as these derivatives can act as potent signaling molecules themselves. mdpi.com

Role in Non-Mammalian Biology and Ecological Contexts (e.g., Algae, Marine Organisms, Plants)

This compound and similar non-methylene-interrupted fatty acids are not commonly found in high concentrations in mammals but are significant components of the lipid profile of various non-mammalian organisms. In marine ecosystems, these unusual fatty acids are particularly prevalent.

Echinoderms, such as sea urchins and starfish, are known to contain a variety of unique fatty acids, including cis-5-olefinic compounds like sciadonic acid (5,11,14-eicosatrienoic acid). mdpi.com this compound is part of this family of unusual lipids found in marine invertebrates. Its presence in these organisms suggests specific biological roles adapted to their unique physiological and environmental conditions, potentially related to membrane structure, energy storage, or chemical defense. nih.govmdpi.com

In algae and plants, the biosynthesis and metabolism of polyunsaturated fatty acids are crucial for various functions, including adaptation to environmental stress. nih.gov While arachidonic acid is a key precursor for signaling molecules in some lower plants and algae, related dienoic acids could play similar or alternative roles. nih.gov Lipids and their derivatives are central to the communication and defense mechanisms in plant-pathogen interactions. nih.govnih.govresearchgate.net Future research will likely focus on the ecological significance of this compound, exploring its role in food webs and as a potential biomarker for specific marine organisms.

Table 2: Occurrence and Potential Roles of this compound in Non-Mammalian Organisms

| Organism Group | Known Presence/Context | Potential Biological Role |

|---|---|---|

| Marine Invertebrates (e.g., Echinoderms) | Identified as a component of lipids in species like sea urchins. mdpi.com | Structural role in cell membranes, precursor for signaling molecules, chemical defense. |

| Algae | Part of the diverse fatty acid profile in various microalgae species. | Energy storage, adaptation to environmental conditions (e.g., temperature), precursor for oxylipins. nih.gov |

| Plants | Found in the seed oils of some gymnosperms. | Component of storage lipids, potential role in defense signaling pathways. nih.govmdpi.com |

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

To dissect the specific cellular and molecular mechanisms of this compound, researchers are increasingly turning to advanced in vitro (cell-based) and ex vivo (tissue-based) models. These controlled experimental systems allow for detailed mechanistic studies that are not always feasible in whole organisms (in vivo). nih.gov

In vitro models, such as primary cell cultures or immortalized cell lines, provide a powerful tool to study the direct effects of this compound on specific cell types. mdpi.com For example, by treating cultured cells (e.g., immune cells, endothelial cells, or neurons) with this fatty acid, scientists can measure changes in gene expression, protein activity, lipid metabolism, and the production of signaling molecules. nih.govnih.gov This approach allows for the precise determination of dose-response relationships and the elucidation of specific signaling cascades.

Ex vivo models, which utilize tissues or organs cultured outside the body, offer an intermediate level of complexity. For instance, tissue slices or perfused organs can be used to study the metabolism and effects of this compound in the context of a multi-cellular environment that more closely resembles the physiological state. These models are invaluable for investigating tissue-specific metabolism and intercellular signaling without the systemic complexities of a live animal. nih.gov

Q & A

Q. How should researchers design dose-response studies for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.